4-Nitrobenzo[b]thiophene
Overview
Description
4-Nitrobenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes, which are bicyclic systems containing a benzene ring fused with a thiophene ring. This compound is characterized by the presence of a nitro group at the 4-position of the benzothiophene ring. Benzothiophenes are known for their diverse pharmacological applications and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[b]thiophene typically involves the nitration of benzo[b]thiophene. The nitration process can be carried out using fuming nitric acid and acetic acid mixtures at elevated temperatures (60-70°C). This reaction yields a mixture of nitrobenzo[b]thiophene derivatives, including 2-nitrobenzo[b]thiophene, 3-nitrobenzo[b]thiophene, and this compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic substitution reactions such as nitration, halogenation, and amination.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and acetic acid at 60-70°C.
Reduction: Hydrogen gas with a platinum or palladium catalyst.
Major Products Formed:
Nitration: 2-nitrobenzo[b]thiophene, 3-nitrobenzo[b]thiophene, and this compound.
Reduction: 4-aminobenzo[b]thiophene.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects . Additionally, some derivatives exhibit anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
- 2-Nitrobenzo[b]thiophene
- 3-Nitrobenzo[b]thiophene
- 5-Nitrobenzo[b]thiophene
Comparison: 4-Nitrobenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
4-nitro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCNKOGKIBIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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